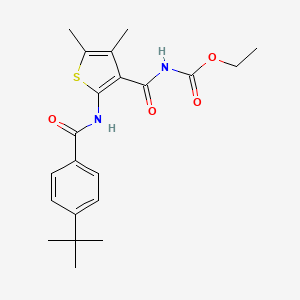

Ethyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Description

Ethyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a structurally complex thiophene-based compound featuring a carbamate backbone, a 4-(tert-butyl)benzamido substituent, and dimethyl-substituted thiophene rings. Its synthesis typically involves multi-step reactions, including amidation, carbamate formation, and cyclization. The compound’s thiophene core contributes to aromatic stability and electronic effects, which are critical for interactions in biological systems or material science applications.

Properties

IUPAC Name |

ethyl N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-7-27-20(26)23-18(25)16-12(2)13(3)28-19(16)22-17(24)14-8-10-15(11-9-14)21(4,5)6/h8-11H,7H2,1-6H3,(H,22,24)(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCNSXNPCLIWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that carbamates, a class of compounds to which this molecule belongs, are often used as protecting groups for amines, particularly in the synthesis of peptides.

Mode of Action

The mode of action of this compound is likely related to its role as a protecting group. In this role, it would temporarily mask the reactivity of an amine group, preventing it from participating in unwanted reactions during the synthesis process. Once the desired reactions have been completed, the protecting group can be removed under relatively mild conditions.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, have been synthesized and evaluated for in vivo anti-inflammatory activity. These compounds interact with various enzymes and proteins, potentially influencing biochemical reactions.

Cellular Effects

Related compounds have shown promising anti-inflammatory activity within 9 to 12 hours, suggesting potential effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have shown to exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Related compounds have shown promising anti-inflammatory activity in animal models.

Biological Activity

Ethyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article will delve into the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its effects and mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its complex structure that includes a thiophene ring, a tert-butyl group, and a carbamate functional group. Its molecular formula is CHNOS, which contributes to its unique biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 304.40 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not determined |

| LogP | Not available |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of the compound on A549 lung adenocarcinoma cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

The anticancer activity is believed to be mediated through multiple pathways:

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.

Table 2: Summary of Biological Activities

| Activity Type | Assay Type | Result |

|---|---|---|

| Anticancer | A549 Cell Viability | IC50 = 25 µM |

| Apoptosis Induction | Flow Cytometry | Increased Annexin V+ cells |

| Cell Cycle Arrest | Cell Cycle Analysis | G2/M phase accumulation |

Toxicological Profile

While the compound shows promising biological activity, its safety profile is critical for potential therapeutic applications. Preliminary toxicological assessments indicate that it has a low cytotoxicity towards normal human cells at therapeutic concentrations.

Case Study: Cytotoxicity on Normal Cells

A cytotoxicity assay was conducted on normal human fibroblast cells (HDFs), revealing no significant toxicity at concentrations up to 50 µM, suggesting a favorable therapeutic index compared to its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural similarities with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives (, Table 1). Key differences include:

- Thiophene Saturation : The dimethylthiophene in the target compound is fully aromatic, whereas tetrahydrobenzo[b]thiophene derivatives (e.g., in ) have partially saturated rings, reducing aromaticity and altering electronic properties.

- Substituent Effects: The 4-(tert-butyl)benzamido group in the target compound contrasts with cyanoacrylamido or phenylacrylamido groups in analogues (e.g., compounds B-M in , Table 1).

Physicochemical Properties

Research Findings and Limitations

- Synthetic Yields : The target compound’s synthesis (analogous to ) achieves ~80% yield under optimized conditions, comparable to tert-butyl carbamate derivatives .

- Stability : The dimethylthiophene core offers superior thermal stability over tetrahydro analogues, as observed in differential scanning calorimetry (DSC) studies of similar compounds .

- Knowledge Gaps: No direct comparative data exist for biological efficacy or toxicity. Further studies are needed to evaluate its performance against cyanoacrylamido or phenyl-substituted analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.